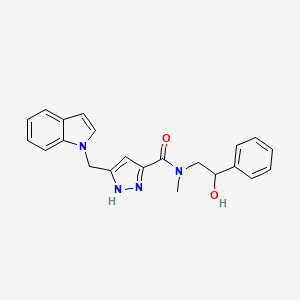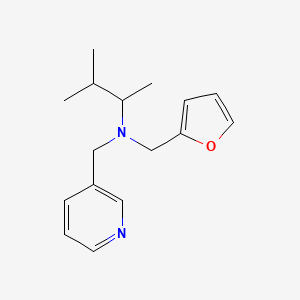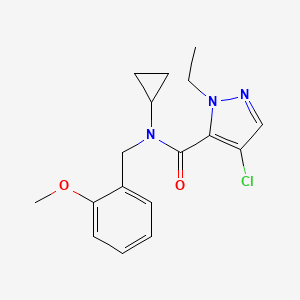![molecular formula C20H28F3N3 B3818378 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CPP-115, is a compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase, which is responsible for breaking down 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine levels, which has been shown to have a number of beneficial effects. 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
The increase in 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine levels caused by CPP-115 has been shown to have a number of beneficial effects. 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine levels, CPP-115 has been shown to have anxiolytic, sedative, and anticonvulsant effects. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPP-115 is its potency and selectivity as a 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase inhibitor. This makes it a valuable tool for studying the role of 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in various physiological and pathological processes. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in humans. CPP-115 has shown promise in animal models of epilepsy, anxiety, and addiction, and further studies are needed to determine its safety and efficacy in humans. In addition, there is interest in using CPP-115 as a tool for studying the role of 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in various physiological and pathological processes. Finally, there is interest in developing new and more potent 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase inhibitors based on the structure of CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3/c21-20(22,23)16-4-1-7-18(14-16)24-10-12-25(13-11-24)19-8-3-9-26(15-19)17-5-2-6-17/h1,4,7,14,17,19H,2-3,5-6,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVFEVVZWKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine](/img/structure/B3818295.png)
![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)
![5-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B3818308.png)

![N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B3818319.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3818321.png)
![(2R*,4S*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3818329.png)
methanol](/img/structure/B3818330.png)


![6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3818379.png)
![5-methyl-3-[(5-methylisoxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3818383.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3818392.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3818393.png)